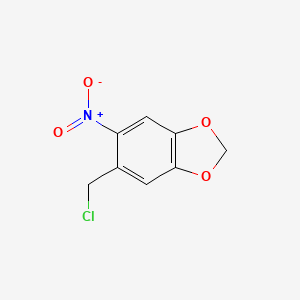

5-(Chloromethyl)-6-nitro-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Chlormethyl)-6-nitro-1,3-Benzodioxol: ist eine organische Verbindung, die zur Klasse der Benzodioxole gehört. Sie zeichnet sich durch das Vorhandensein einer Chlormethylgruppe und einer Nitrogruppe aus, die an einen Benzodioxolring gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(Chlormethyl)-6-nitro-1,3-Benzodioxol beinhaltet typischerweise die Nitrierung von 1,3-Benzodioxol, gefolgt von einer Chlormethylierung. Die Nitrierung kann mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure bei niedrigen Temperaturen durchgeführt werden, um die Nitrogruppe an der gewünschten Position einzuführen. Der Chlormethylierungsschritt beinhaltet die Reaktion des nitrierten Benzodioxols mit Formaldehyd und Salzsäure, häufig in Gegenwart eines Katalysators wie Zinkchlorid.

Industrielle Produktionsmethoden: Die industrielle Produktion von 5-(Chlormethyl)-6-nitro-1,3-Benzodioxol kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von fortschrittlichen Reaktoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: 5-(Chlormethyl)-6-nitro-1,3-Benzodioxol durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Die Chlormethylgruppe kann durch Nucleophile wie Amine, Thiole und Alkohole substituiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der benzylischen Position, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiocyanat und Natriummethoxid werden häufig verwendet.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff oder Platinoxid werden zusammen mit Wasserstoffgas eingesetzt.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte:

Nucleophile Substitution: Produkte umfassen substituierte Benzodioxole mit verschiedenen funktionellen Gruppen.

Reduktion: Das Hauptprodukt ist 5-(Aminomethyl)-6-nitro-1,3-Benzodioxol.

Oxidation: Produkte umfassen 5-(Chlormethyl)-6-nitrobenzaldehyd und 5-(Chlormethyl)-6-nitrobenzoesäure.

Wissenschaftliche Forschungsanwendungen

Chemie: 5-(Chlormethyl)-6-nitro-1,3-Benzodioxol wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine Reaktivität macht es wertvoll für die Herstellung verschiedener Derivate für Forschungszwecke.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Baustein bei der Synthese biologisch aktiver Moleküle untersucht. Sie kann bei der Entwicklung neuer Medikamente oder als Sonde in biochemischen Assays verwendet werden.

Medizin: Die Derivate der Verbindung werden auf ihre pharmakologischen Eigenschaften untersucht. Es laufen Forschungen, um ihr Potenzial als antimikrobielle, entzündungshemmende oder krebshemmende Mittel zu untersuchen.

Industrie: Im Industriebereich wird 5-(Chlormethyl)-6-nitro-1,3-Benzodioxol bei der Produktion von Spezialchemikalien und -materialien eingesetzt. Seine einzigartige Struktur ermöglicht die Entwicklung neuartiger Polymere und fortschrittlicher Materialien mit spezifischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(Chlormethyl)-6-nitro-1,3-Benzodioxol und seinen Derivaten beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Die Chlormethylgruppe kann kovalente Bindungen mit nucleophilen Stellen in Biomolekülen eingehen, was zu Modifikationen ihrer Struktur und Funktion führt. Diese Wechselwirkungen können zelluläre Pfade und Prozesse beeinflussen und zur biologischen Aktivität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-6-nitro-1,3-benzodioxole and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 5-(Chlormethyl)-2-nitro-1,3-Benzodioxol

- 5-(Brommethyl)-6-nitro-1,3-Benzodioxol

- 5-(Chlormethyl)-6-nitro-2,3-dihydro-1,4-benzodioxin

Vergleich: 5-(Chlormethyl)-6-nitro-1,3-Benzodioxol ist aufgrund der spezifischen Positionierung der Chlormethyl- und Nitrogruppen am Benzodioxolring einzigartig. Diese Positionierung beeinflusst seine Reaktivität und die Art der Reaktionen, die es eingehen kann. Im Vergleich zu seinen Analoga kann diese Verbindung unterschiedliche chemische und biologische Eigenschaften aufweisen, was sie für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

CAS-Nummer |

15862-98-3 |

|---|---|

Molekularformel |

C8H6ClNO4 |

Molekulargewicht |

215.59 g/mol |

IUPAC-Name |

5-(chloromethyl)-6-nitro-1,3-benzodioxole |

InChI |

InChI=1S/C8H6ClNO4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,3-4H2 |

InChI-Schlüssel |

MBCUJSFNUKRGRE-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C(C(=C2)CCl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.